tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxy group, and a thiadiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and thiadiazepine derivatives, such as:
- Tert-butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate
- Tert-butyl N-[(2S,5R)-6-[[(2S)-5-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-benzyl-3,6-dioxo-1-phenylhexan-2-yl]carbamate
Uniqueness
The uniqueness of tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H26N2O6S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate |
InChI |
InChI=1S/C19H26N2O6S/c1-19(2,3)27-18(23)21-13-9-8-12-20(28(21,24)25)16(17(22)26-4)14-15-10-6-5-7-11-15/h5-11,16H,12-14H2,1-4H3/t16-/m0/s1 |
InChI Key |
OAJFKXIIEODNGZ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=CCN(S1(=O)=O)[C@@H](CC2=CC=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCN(S1(=O)=O)C(CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.